

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: Ethyl 4-nitrobenzoylacetate

Cat. No.: B1583062

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Ethyl 4-nitrobenzoylacetate, identified by CAS number 838-57-3, is a highly functionalized organic compound that serves as a pivotal intermediate in a multitude of synthetic applications. [1] Characterized by a β -keto ester system and an electron-withdrawing nitro group on an aromatic ring, its unique electronic and structural properties make it an invaluable precursor in the fields of pharmaceuticals, agrochemicals, and materials science. [1][2] This guide, intended for chemists and drug development professionals, provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, with an emphasis on the mechanistic rationale behind its utility.

Physicochemical and Structural Characteristics

The compound's reactivity is a direct consequence of its molecular structure and physical properties. It typically presents as a white to light yellow crystalline powder. [3][4] Its solubility is limited in water but good in common organic solvents like ethanol and ether, which is typical for a molecule of its polarity and size. [1]

Table 1: Core Properties of Ethyl 4-nitrobenzoylacetate

Property	Value	Source(s)
CAS Number	838-57-3	[1][5][6][7][8][9][10]
Molecular Formula	C ₁₁ H ₁₁ NO ₅	[1][2][5][6][7][9]
Molecular Weight	237.21 g/mol	[2][5][6][7]
Appearance	White to light yellow/orange powder/crystal	[3]
Melting Point	71-73 °C (lit.)	[5]
IUPAC Name	ethyl 3-(4-nitrophenyl)-3-oxopropanoate	[7][11]
Synonyms	(p-Nitrobenzoyl)acetic acid ethyl ester, Ethyl 3-oxo-3-(4-nitrophenyl)propanoate	[1][3][5]

Table 2: Structural and Spectroscopic Identifiers

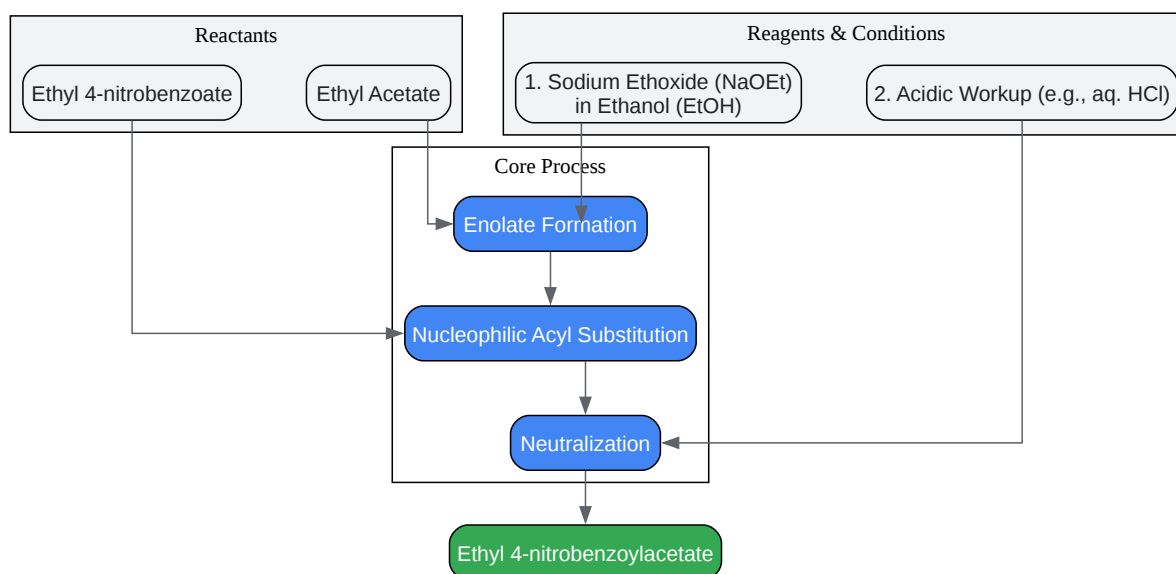
Identifier	Value	Source(s)
SMILES	<chem>CCOC(=O)CC(=O)c1ccc(cc1)=O</chem>	[5][7]
InChI	1S/C11H11NO5/c1-2-17-11(14)-7-10(13)-8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3	[1][5][7]
InChIKey	NGRXSVFCLHVGKU-UHFFFAOYSA-N	[1][5][7]
MDL Number	MFCD00007357	[2][5][7]

Synthesis Pathway: The Claisen Condensation

The most common and logical laboratory synthesis of **Ethyl 4-nitrobenzoylacetate** involves a crossed Claisen condensation. This reaction joins an ester with an enolizable proton (ethyl acetate) and another ester that cannot self-condense (ethyl 4-nitrobenzoate). The choice of a

strong base, typically sodium ethoxide, is critical for deprotonating the α -carbon of ethyl acetate to form the nucleophilic enolate.

Illustrative Synthesis Workflow



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Caption: General workflow for the synthesis of **Ethyl 4-nitrobenzoylacetate** via Claisen condensation.

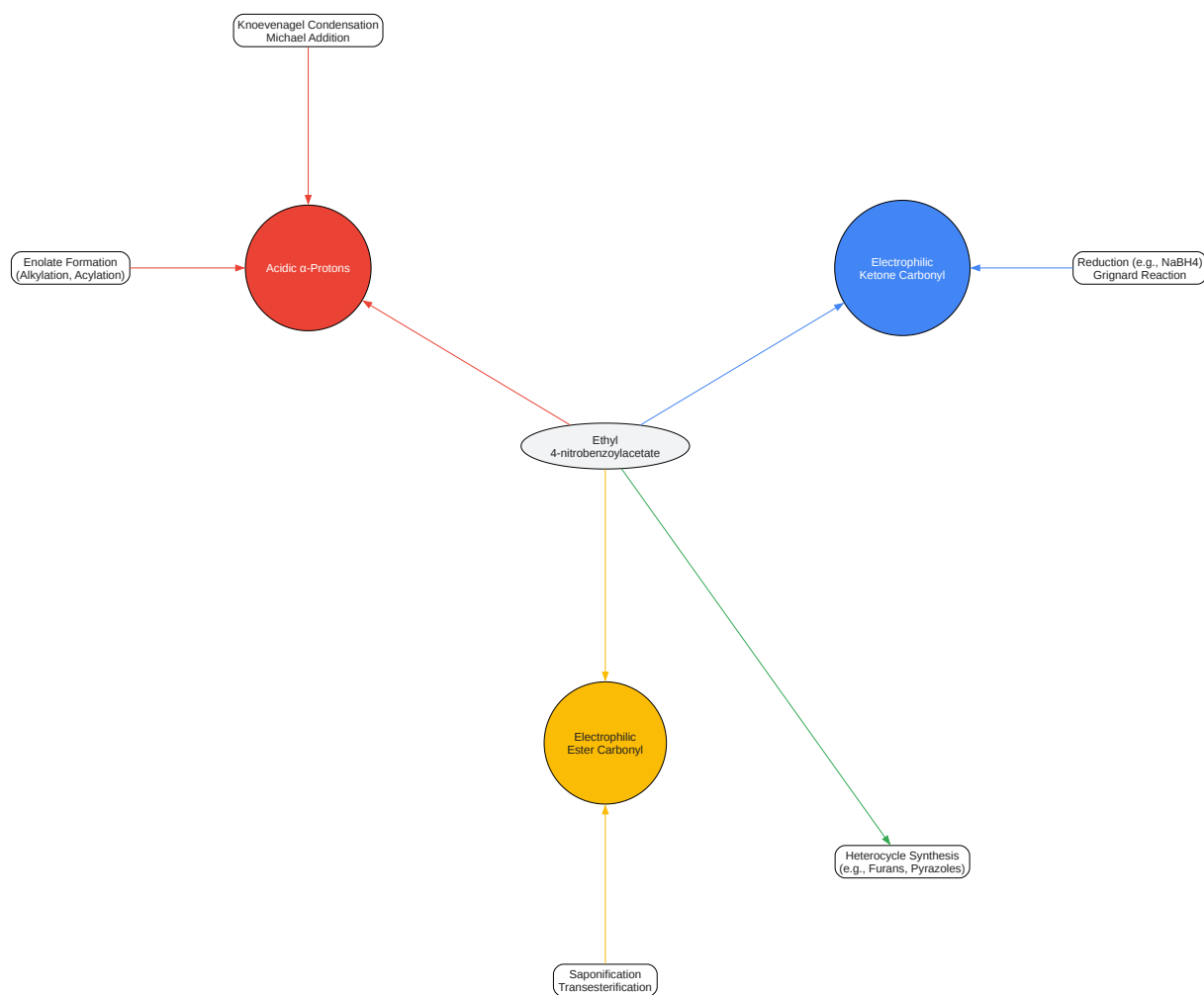
Experimental Protocol: Synthesis of Ethyl 4-nitrobenzoylacetate

Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol.
- **Base Formation:** Carefully add metallic sodium in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
- **Enolate Formation:** Cool the sodium ethoxide solution in an ice bath. Add ethyl acetate dropwise to the solution while stirring.
- **Condensation:** To the resulting solution, add a solution of ethyl 4-nitrobenzoate in absolute ethanol dropwise over 30-60 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture into a beaker containing ice and acidify with dilute sulfuric or hydrochloric acid until the pH is acidic. The product should precipitate as a solid.
- **Purification:** Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **Ethyl 4-nitrobenzoylacetate**.

Core Reactivity and Mechanistic Insights

The synthetic versatility of **Ethyl 4-nitrobenzoylacetate** stems from three key structural features: the acidic α -protons of the methylene group, the electrophilic ketone carbonyl, and the electrophilic ester carbonyl. The strongly electron-withdrawing p-nitro group further enhances the reactivity of the benzoyl ketone.



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Caption: Key reactive sites of **Ethyl 4-nitrobenzoylacetate** and their corresponding synthetic transformations.

Key Applications in Pharmaceutical and Chemical Synthesis

This molecule is not an end-product but a crucial reactant for building more complex molecular architectures, particularly heterocyclic systems that form the core of many bioactive compounds.^{[1][2]}

Heterocyclic Synthesis

Ethyl 4-nitrobenzoylacetate is a classic precursor for synthesizing a wide range of heterocycles.

- Trisubstituted Furans: It undergoes cycloisomerization reactions to form furan rings, a common scaffold in medicinal chemistry.^[5]
- Pyrazoles and Pyrimidines: Condensation of the β -dicarbonyl system with hydrazine or urea derivatives, respectively, provides a direct route to these important nitrogen-containing heterocycles.

Carbon-Carbon Bond Formation

The active methylene group is central to its role in C-C bond formation.

- Knoevenagel Condensation: It serves as the active methylene component in Knoevenagel condensations, reacting with aldehydes and ketones to form α,β -unsaturated systems.^[5] This reaction is valued for its high atom economy and stereocontrol potential.
- Michael Addition: As a Michael donor, the enolate of **Ethyl 4-nitrobenzoylacetate** can add to α,β -unsaturated carbonyl compounds, a fundamental method for constructing complex carbon skeletons.^[5]

Precursor for Active Pharmaceutical Ingredients (APIs)

The nitro group is a versatile functional handle. It can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations. For example, the related compound

ethyl 4-nitrobenzoate is a known intermediate in the synthesis of local anesthetics like novocaine and benzocaine.[12] The reduction of the nitro group is a key step in these pathways.[13][14] Similarly, **Ethyl 4-nitrobenzoylacetate** can serve as a building block for anti-inflammatory and antimicrobial agents.[2]

Experimental Protocol: Knoevenagel Condensation

Disclaimer: This protocol is illustrative and adapted from general procedures.

- **Setup:** In a round-bottom flask, dissolve **Ethyl 4-nitrobenzoylacetate** (1 equivalent) and an aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent such as ethanol or toluene.
- **Catalyst:** Add a catalytic amount of a base. For a classic Knoevenagel, piperidine or a mixture of piperidine and acetic acid is used. The choice of catalyst is crucial for reaction efficiency. Lysine has also been reported as an effective catalyst for reactions involving this substrate.[5]
- **Reaction:** Equip the flask with a Dean-Stark apparatus if using toluene to remove the water formed during the reaction, driving the equilibrium towards the product. Heat the mixture to reflux.
- **Monitoring:** Monitor the reaction by TLC until the starting materials are consumed.
- **Workup:** Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography on silica gel to yield the α,β -unsaturated product.

Safety and Handling

As a nitroaromatic compound and a fine chemical, proper handling of **Ethyl 4-nitrobenzoylacetate** is imperative.

- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, gloves (nitrile or butyl rubber are recommended), and eye/face protection.[10][15]

- Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[10] Minimize dust generation and accumulation.[15]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and reducing agents. Keep the container tightly closed.[15]
- Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin. [10] Nitroaromatic compounds can pose an explosion risk if subjected to shock or heated rapidly and uncontrollably.

Conclusion

Ethyl 4-nitrobenzoylacetate is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its well-defined reactive sites—the active methylene group and the dicarbonyl system, all activated by the nitro group—provide chemists with reliable and predictable pathways to complex molecular targets. For professionals in drug discovery and development, a thorough understanding of this reagent's properties and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents.

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